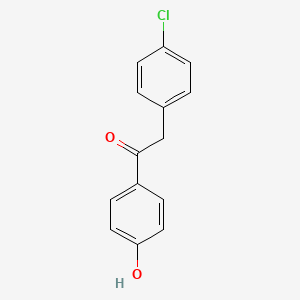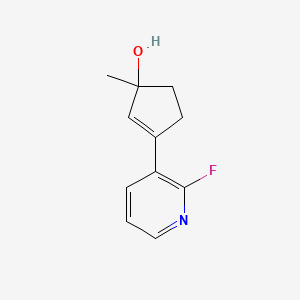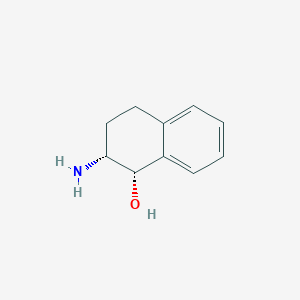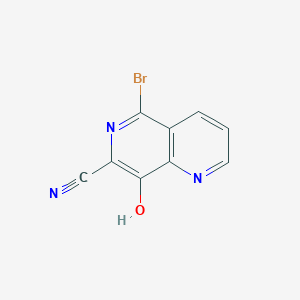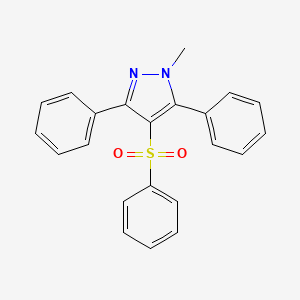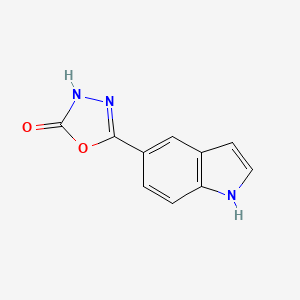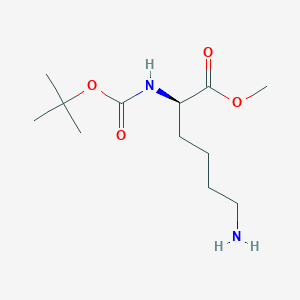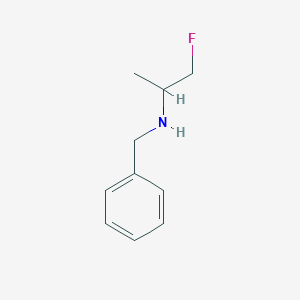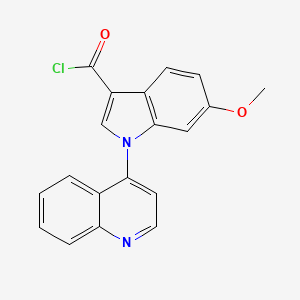![molecular formula C11H11NO4 B8582477 methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate](/img/structure/B8582477.png)
methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of a nitro group (-NO2) attached to a prop-1-enyl group, which is further connected to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate typically involves the nitration of methyl benzoate followed by a condensation reaction with nitropropene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group onto the aromatic ring of methyl benzoate. The resulting nitrobenzoate is then subjected to a condensation reaction with nitropropene under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency of the nitration process and reduce the environmental impact by minimizing the generation of hazardous waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminobenzoate derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoate derivatives.
Substitution: Halogenated or sulfonated benzoate derivatives.
Applications De Recherche Scientifique
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound may also interact with specific protein targets, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate can be compared with other nitroalkene derivatives, such as:
Methyl 4-nitrobenzoate: Lacks the prop-1-enyl group, making it less reactive in certain chemical reactions.
Methyl 4-[(E)-2-nitroprop-1-enyl]benzoate: The (E)-isomer has a different spatial arrangement, which can affect its reactivity and interactions with biological targets.
Methyl 4-aminobenzoate: The amino group makes it more suitable for applications in medicinal chemistry due to its potential pharmacological activity.
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11NO4 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
methyl 4-(2-nitroprop-1-enyl)benzoate |
InChI |
InChI=1S/C11H11NO4/c1-8(12(14)15)7-9-3-5-10(6-4-9)11(13)16-2/h3-7H,1-2H3 |
Clé InChI |
RWGRTQSJMNLWAS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


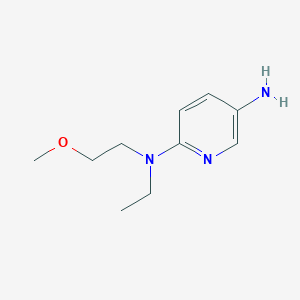
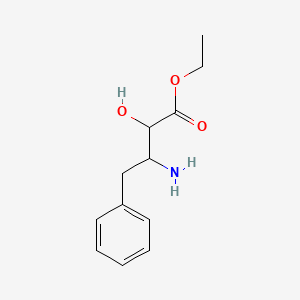
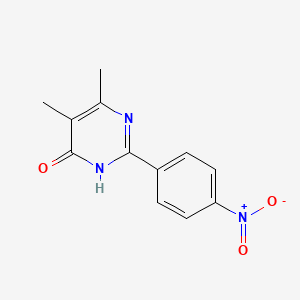
![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-methyl-](/img/structure/B8582410.png)
